molecular formula C14H14ClNO2S B5714908 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide

1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide

Cat. No. B5714908
M. Wt: 295.8 g/mol
InChI Key: XVLWTPDMSOVKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide, also known as MRS 2578, is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by ADP and plays a crucial role in platelet aggregation, thrombosis, and hemostasis. MRS 2578 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, cancer, and inflammation.

Mechanism of Action

1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 acts as a selective antagonist of the P2Y1 receptor by binding to the receptor and preventing its activation by ADP. The P2Y1 receptor is involved in platelet aggregation, thrombosis, and hemostasis, and its inhibition by 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 results in reduced platelet activation and thrombus formation.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 has been shown to have several biochemical and physiological effects. In platelets, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 inhibits ADP-induced platelet aggregation and reduces thrombus formation. In cancer cells, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 inhibits the growth and metastasis of cancer cells by blocking the P2Y1 receptor. In inflammation, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 reduces the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 in lab experiments is its selectivity for the P2Y1 receptor, which allows for specific targeting of this receptor without affecting other receptors. However, one of the limitations of using 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 is its relatively low potency compared to other P2Y1 receptor antagonists, which may require higher concentrations for effective inhibition.

Future Directions

There are several future directions for research on 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578. One potential area of research is the development of more potent P2Y1 receptor antagonists that can be used at lower concentrations. Another area of research is the investigation of the potential therapeutic applications of 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, the development of more advanced methods for synthesizing 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 may lead to more efficient and cost-effective production of this compound.

Synthesis Methods

1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 can be synthesized by reacting 2-chlorobenzenesulfonyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-methylmorpholine to yield the final product.

Scientific Research Applications

1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 has been studied extensively for its potential therapeutic applications in various diseases. In cardiovascular diseases, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 has been shown to inhibit platelet aggregation and thrombus formation, making it a potential anti-thrombotic agent. In cancer, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 has been shown to inhibit the growth and metastasis of cancer cells by blocking the P2Y1 receptor. In inflammation, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-11-6-8-13(9-7-11)16-19(17,18)10-12-4-2-3-5-14(12)15/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLWTPDMSOVKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide

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